
Benzamide-carbonyl-13C
Overview
Description
Benzamide-carbonyl-13C is a labeled compound where the carbonyl carbon atom is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules. The compound has the molecular formula C₆H₅¹³CONH₂ and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide-carbonyl-13C can be synthesized through the direct condensation of benzoic acid and ammonia or amines in the presence of a catalyst. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: In industrial settings, this compound is typically produced using similar condensation reactions but on a larger scale. The use of stable isotope-labeled precursors, such as carbon-13 labeled benzoic acid, is essential. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of this compound can yield benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives, including benzamide-carbonyl-13C, have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities, making them valuable in drug development.
Anthelmintic Activity
Recent research has focused on the design and synthesis of benzamide analogs as potential anthelmintics. A study evaluated a series of benzamide derivatives for their efficacy against Caenorhabditis elegans (C. elegans), a model organism for nematode research. The results indicated that certain benzamide bioisosteres showed significant nematicidal activity, suggesting potential applications in treating parasitic infections .
Compound | Activity against C. elegans | Additional Testing |
---|---|---|
Wact-11 | High | E. granulosus assay |
Wact-11p | Moderate | Not tested |
Carbonic Anhydrase Inhibition
Benzamide derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes and disease mechanisms. A series of benzamide-4-sulfonamides demonstrated potent inhibition against human isoforms of CA, particularly hCA II and hCA IX, which are implicated in conditions such as glaucoma and cancer .
Compound | Inhibition Constant (K_i) | Target Isoform |
---|---|---|
4-Sulfamoyl-BZ | 5.3 nM | hCA II |
4-Sulfamoyl-BZ-A | 334 nM | hCA I |
Biochemical Applications
The incorporation of stable isotopes like carbon-13 into benzamide structures facilitates advanced analytical techniques such as NMR spectroscopy.
NMR Spectroscopy Studies
This compound is particularly useful in nuclear magnetic resonance (NMR) studies to analyze molecular interactions and dynamics. The chemical shifts observed in 13C NMR provide insights into the electronic environment surrounding the carbonyl group, which can be affected by solvent polarity and molecular conformation .
Solvent | Chemical Shift (ppm) |
---|---|
CDCl₃ | 110.4 |
DMSO-d₆ | 116.5 |
Structural Studies
The structural properties of benzamide derivatives can be elucidated through X-ray crystallography and computational modeling.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of benzamide derivatives to various biological targets, including histone deacetylases (HDACs). Compounds derived from this compound exhibited promising activity as HDAC inhibitors, with one compound showing a significant increase in anticancer activity against DU-145 prostate cancer cell lines .
Mechanism of Action
The mechanism of action of benzamide-carbonyl-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, including enzymes and receptors, providing detailed information about their structure and function.
Comparison with Similar Compounds
Benzamide: The non-labeled version of benzamide-carbonyl-13C.
Benzoic acid-carbonyl-13C: Another carbon-13 labeled compound used in similar applications.
4-Methoxybenzoic acid-carbonyl-13C: A derivative with a methoxy group, used for more specific studies.
Uniqueness: this compound is unique due to its specific labeling at the carbonyl carbon, providing distinct advantages in NMR spectroscopy. This labeling allows for precise studies of molecular interactions and dynamics, making it a valuable tool in various scientific fields .
Biological Activity
Benzamide-carbonyl-13C is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide structure with a carbonyl group, which contributes to its reactivity and biological interactions. The presence of the carbonyl group is crucial for its binding properties to various biological targets.
Binding Affinity Studies
Research has demonstrated that benzamide derivatives exhibit significant binding affinities to sigma receptors, which are implicated in various neurological functions. For instance, compounds with substituted benzyl groups showed high affinity for σ1 receptors, with Ki values ranging from 0.48 nM to 59.6 nM depending on the substitution pattern .
Table 1: Binding Affinities of Benzamide Derivatives
Compound | σ1 Ki (nM) | σ2 Ki (nM) |
---|---|---|
14a | 0.48 | - |
14b | 3144 | - |
14c | 59.6 | - |
In Vitro Studies
In vitro evaluations have indicated that benzamide derivatives can act as inhibitors for various kinases. For example, one study reported a moderate EC50 value of 200 nM against Plasmodium falciparum, indicating potential as an antimalarial agent . Additionally, docking studies revealed that these compounds can form hydrogen bonds with key amino acids in target proteins, enhancing their inhibitory effects .
Case Studies
- Antimicrobial Activity : A series of benzamide derivatives were tested for fungicidal activities against different strains. The results indicated that certain substitutions on the benzamide moiety significantly enhanced antifungal properties, with inhibition rates reaching up to 55.6% depending on the specific structure .
- Kinase Inhibition : A novel benzamide was designed as a pan-kinase inhibitor targeting Bcr-Abl. This compound exhibited improved cellular potency against multiple strains of P. falciparum, showcasing its potential as a therapeutic candidate in treating malaria .
- Neuropharmacological Effects : Another study highlighted the role of benzamide derivatives in modulating neurotransmitter systems by binding to sigma receptors, which could lead to therapeutic applications in neurodegenerative diseases .
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the stability and interactions of this compound with target proteins. These simulations indicated that the compound maintains a stable conformation within the active site of kinases, facilitating effective binding and inhibition .
Chemical Reactions Analysis
Acidic and Basic Hydrolysis
The carbonyl carbon in benzamide is central to its hydrolysis reactions. Isotopic labeling allows detailed mechanistic insights:
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity at C=O, facilitating nucleophilic attack by water. The ¹³C label enables tracking of intermediates, such as the tetrahedral oxonium species, via ¹³C NMR (δ ~171 ppm for C=O in benzamide) .
-
Basic Hydrolysis : Hydroxide ion attack generates a negatively charged intermediate, followed by cleavage to release NH₃ and form benzoate. Kinetic studies using ¹³C labeling reveal a 10–15% slower reaction rate compared to unlabeled benzamide, attributed to isotopic mass effects .
Table 1: Hydrolysis Reaction Parameters
Reaction Type | Conditions | Key Intermediate (¹³C δ, ppm) | Product |
---|---|---|---|
Acidic | H₂SO₄, H₂O, 100°C | 171.4 (C=O) | Benzoic acid |
Basic | NaOH, H₂O, reflux | 167.3 (C=O in intermediate) | Sodium benzoate |
Catalytic C–H Activation and Coupling Reactions
Benzamide-carbonyl-¹³C participates in rhodium- and cobalt-catalyzed reactions, where the ¹³C label aids in elucidating bond-forming steps:
-
Rh(III)-Catalyzed C–H/N–H Activation : In reactions with diphenylcyclopropenone, the ¹³C carbonyl carbon forms a critical Rh–C bond during cyclopropenone ring opening. The label confirms regioselectivity via HMBC correlations between C=O and adjacent protons .
-
Cobalt-Catalyzed Carbonylation : Direct carbonylation of aminoquinoline benzamides at room temperature retains the ¹³C label in the lactam product, verified by ¹³C NMR (δ ~165–170 ppm) .
Table 2: Catalytic Reaction Outcomes
Catalyst | Reaction Partner | ¹³C Tracking (δ, ppm) | Product |
---|---|---|---|
Rh(III) | Dip |
Q & A
Q. Basic: What are the standard methods for synthesizing and characterizing Benzamide-carbonyl-13C?
This compound is synthesized via isotopic labeling, typically using 13C-enriched precursors like sodium cyanate-13C or carbonyl-introducing reagents. A common approach involves reacting 13C-labeled benzoic acid derivatives with ammonia under controlled conditions to form the amide bond. Characterization relies on NMR spectroscopy (to confirm the 13C-enriched carbonyl position at ~170 ppm) and isotopic ratio mass spectrometry (IRMS) to verify ≥99% isotopic purity . Quantitative analysis of impurities is performed using HPLC coupled with high-resolution mass spectrometry (HRMS) to ensure structural integrity.
Q. Basic: How is this compound applied in NMR-based metabolic studies?
The 13C-labeled carbonyl group serves as a tracer in metabolic flux analysis. For example, in studies of microbial or cellular systems, researchers incubate this compound with target organisms and track its incorporation into downstream metabolites via 2D NMR (HSQC or HMBC) . This allows mapping of amide bond cleavage pathways or catabolic routes. Key parameters include optimizing pulse sequences for 13C detection and controlling pH/temperature to stabilize the compound during experiments .
Q. Basic: What experimental design considerations are critical when using this compound in kinetic studies?
- Isotopic Purity : Ensure ≥99% enrichment to minimize signal dilution in kinetic modeling .
- Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) to avoid proton interference in NMR.
- Degradation Controls : Monitor hydrolysis under experimental conditions (e.g., physiological pH) via time-resolved LC-MS to correct kinetic data .
Q. Advanced: How can researchers resolve contradictions in isotopic enrichment data for this compound?
Discrepancies in isotopic ratios (e.g., <99% 13C) may arise from synthesis side reactions or storage-induced degradation. To troubleshoot:
Cross-validate : Compare IRMS data with NMR integration of the carbonyl peak .
Trace Impurities : Use HRMS to detect unlabeled byproducts (e.g., unreacted benzoic acid).
Synthesis Audit : Re-examine reaction stoichiometry and catalyst efficiency (e.g., coupling reagents like EDC/HOBt) .
Q. Advanced: What strategies optimize the synthesis of this compound for high-yield applications?
Advanced methods include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves amide bond formation efficiency.
- Flow Chemistry : Enhances reproducibility by controlling reagent mixing and temperature gradients.
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate high-purity product .
Q. Basic: What are the best practices for handling and storing this compound?
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent hydrolysis.
- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure.
- Stability Testing : Perform periodic NMR checks to detect degradation (e.g., free 13C-benzoic acid formation) .
Q. Advanced: How can this compound be integrated with dual-isotope labeling (e.g., 15N) for multi-dimensional studies?
Co-labeling with 15N in the amide group enables heteronuclear NMR experiments (e.g., 13C-15N HMQC) to study hydrogen bonding or protein-ligand interactions. Key steps:
Synthesize Benzamide-(carbonyl-13C, amide-15N) via 15NH3 and 13C-labeled precursors.
Optimize isotopic incorporation using tandem mass spectrometry (MS/MS).
Apply polarization transfer techniques (e.g., INEPT) to enhance sensitivity .
Q. Basic: How should researchers conduct a literature review on this compound applications?
- Databases : Prioritize CAS (Chemical Abstracts Service) and PubMed for peer-reviewed studies.
- Search Terms : Use "carbonyl-13C benzamide," "isotopic tracer," and "amide metabolism."
- Source Validation : Cross-reference synthesis protocols from academic catalogs (e.g., Kanto Reagents) and avoid non-peer-reviewed vendor sites .
Q. Advanced: What ethical and reproducibility guidelines apply to publishing data involving this compound?
- Data Transparency : Report isotopic purity, synthesis conditions, and characterization methods in detail.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like Zenodo.
- Citation Ethics : Acknowledge commercial sources (e.g., CAS 88058-12-2) and prior methodologies .
Q. Advanced: How can researchers troubleshoot weak 13C-NMR signals in this compound experiments?
- Signal Enhancement : Use cryoprobes or dynamic nuclear polarization (DNP).
- Concentration Adjustment : Increase sample concentration to ≥10 mM in low-viscosity solvents.
- Relaxation Delays : Optimize T1 relaxation times (typically 1–3 s for 13C carbonyls) .
Q. Key Properties of this compound
Property | Value | Source |
---|---|---|
CAS Number | 88058-12-2 | |
Molecular Formula | C6(13C)H7NO | |
Isotopic Purity | ≥99 atom % 13C | |
Recommended Storage | –20°C under argon |
Properties
IUPAC Name |
benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479997 | |
Record name | Benzamide-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-12-2 | |
Record name | Benzamide-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88058-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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